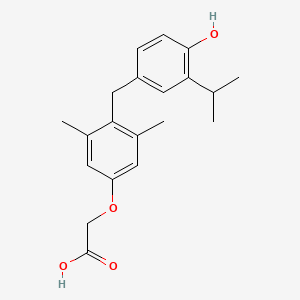
Sorivudina
Descripción general
Descripción
La sorivudina es un fármaco antiviral análogo de nucleósido, utilizado principalmente para el tratamiento de infecciones por el virus de la varicela zóster . Fue sintetizado por el Dr. Machida de la empresa Yamasa Shoyu en Japón y se ha comercializado con nombres comerciales como Usevir y Brovavir . La this compound es conocida por sus potentes efectos inhibitorios sobre la replicación del virus de la varicela zóster, lo que la convierte en un agente terapéutico valioso en la terapia antiviral .
Aplicaciones Científicas De Investigación
La sorivudina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Terapia antiviral: La this compound se utiliza en el tratamiento de infecciones por el virus de la varicela zóster, particularmente en pacientes inmunocomprometidos.
Investigación virológica: La this compound sirve como una herramienta valiosa en la investigación virológica para estudiar los mecanismos de replicación de los virus herpes y el desarrollo de fármacos antivirales.
Estudios de interacción medicamentosa: La this compound se utiliza en estudios que investigan las interacciones medicamentosas, particularmente con el fluorouracilo y sus derivados.
Farmacocinética y toxicología: La investigación sobre la farmacocinética y la toxicología de la this compound ayuda a comprender su metabolismo, distribución y posibles efectos adversos.
Mecanismo De Acción
La sorivudina ejerce sus efectos antivirales a través del siguiente mecanismo:
Fosforilación: La this compound es fosforilada por la timidina quinasa viral para formar su forma trifosfato activa.
Incorporación al ADN viral: La this compound se incorpora al ADN viral en lugar del nucleósido correcto, lo que lleva a la terminación de la síntesis de ADN y la inhibición de la replicación viral.
Los objetivos moleculares involucrados en este mecanismo son la timidina quinasa viral y la ADN polimerasa viral .
Safety and Hazards
Direcciones Futuras
Research suggests that the gut microbiota plays a significant role in the metabolism of drugs like Sorivudine . The main mechanisms include the direct metabolism of drugs by gut microbiota activity, modulation of relevant gene expression, and competitive inhibition using their metabolites . Future investigations are expected to focus on these areas .
Análisis Bioquímico
Biochemical Properties
Sorivudine is phosphorylated by thymidine kinase activity in the body and is absorbed into the virus’s DNA instead of the correct nucleoside . It interacts with DNA polymerase, acting as a competitive inhibitor . This means that Sorivudine competes with the natural substrate of DNA polymerase, preventing the enzyme from performing its function, which is to replicate the viral DNA .
Cellular Effects
Sorivudine exerts its effects on cells infected by the herpesvirus family . By inhibiting DNA polymerase, Sorivudine prevents the replication of the viral DNA, thereby stopping the virus from replicating . This has a significant impact on cell function, as it halts the spread of the virus within the host organism .
Molecular Mechanism
The molecular mechanism of Sorivudine involves its phosphorylation by thymidine kinase activity in the body . Once phosphorylated, Sorivudine is absorbed into the virus’s DNA instead of the correct nucleoside . It then acts as a competitive inhibitor of DNA polymerase, preventing the replication of the viral DNA .
Dosage Effects in Animal Models
In animal models, Sorivudine has shown efficacy in the treatment of HSV-1 encephalitis when administered orally to mice . At dosages in excess of 12.5 mg/kg, survival of treated mice was prolonged as compared to controls .
Metabolic Pathways
Sorivudine is metabolized by viral thymidine kinase . The metabolite bromovinyluracil (BVU) is produced, which irreversibly inhibits the enzyme dihydropyrimidine dehydrogenase (DPD) necessary for inactivating 5-FU . This interaction is strong and in some cases lethal with fluorouracil (5-FU), its prodrugs, and related substances .
Transport and Distribution
Sorivudine is administered orally and undergoes gastrointestinal absorption . After absorption from the gastrointestinal tract, most of it is excreted in urine . The exact transport and distribution mechanisms within cells and tissues are not explicitly stated in the available literature.
Subcellular Localization
The subcellular localization of Sorivudine is not explicitly stated in the available literature. Given its mechanism of action, it can be inferred that Sorivudine is likely to be localized where DNA polymerase is active, which would be in the nucleus of the cell where DNA replication occurs .
Métodos De Preparación
La sorivudina se sintetiza a través de una serie de reacciones químicas que implican la incorporación de un grupo bromovinilo en la estructura del nucleósido. La ruta de síntesis típicamente implica los siguientes pasos:
Material de partida: La síntesis comienza con la preparación del nucleósido arabinofuranosil uracilo.
Bromovinilación: El paso clave implica la introducción de un grupo bromovinilo al nucleósido. Esto se logra a través de una reacción de bromovinilación utilizando reactivos y condiciones apropiadas.
Purificación: El producto final se purifica utilizando técnicas como la cristalización o la cromatografía para obtener this compound de alta pureza.
Los métodos de producción industrial para la this compound implican la escalabilidad de la ruta de síntesis al tiempo que se garantiza la consistencia y calidad del producto final. Esto incluye la optimización de las condiciones de reacción, el uso de reactivos de alta pureza y la implementación de medidas estrictas de control de calidad .
Análisis De Reacciones Químicas
La sorivudina sufre varios tipos de reacciones químicas, que incluyen:
Fosforilación: En el cuerpo, la this compound es fosforilada por la timidina quinasa viral para formar su forma trifosfato activa.
Inhibición de la ADN polimerasa: La forma trifosfato activa de la this compound inhibe de forma competitiva la ADN polimerasa viral, impidiendo la replicación del ADN viral.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen la timidina quinasa para la fosforilación y la ADN polimerasa viral para la inhibición. Los principales productos formados a partir de estas reacciones son las formas fosforiladas de la this compound y sus metabolitos .
Comparación Con Compuestos Similares
La sorivudina es similar a otros fármacos antivirales análogos de nucleósidos como el aciclovir, el ganciclovir y el penciclovir . La this compound tiene características únicas que la distinguen de estos compuestos:
Interacciones medicamentosas: La interacción de la this compound con el fluorouracilo y sus derivados es una característica notable que requiere una consideración cuidadosa en el uso clínico.
Compuestos similares a la this compound incluyen:
Aciclovir: Utilizado para el tratamiento de infecciones por el virus del herpes simple y el virus de la varicela zóster.
Ganciclovir: Utilizado para el tratamiento de infecciones por citomegalovirus.
Pencyclovir: Utilizado para el tratamiento de infecciones por el virus del herpes simple.
Las características únicas de la this compound y su potente actividad antiviral la convierten en una valiosa adición al arsenal de fármacos antivirales.
Propiedades
IUPAC Name |
5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1+/t6-,7-,8+,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQYYIHYQMVWLT-HQNLTJAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)/C=C/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77181-69-2 | |
| Record name | Sorivudine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77181-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sorivudine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077181692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sorivudine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11998 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SORIVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7VOZ162LV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Sorivudine, like many antiviral nucleoside analogs, functions as a prodrug. It requires phosphorylation by viral thymidine kinase (TK) to become active. [, , , , ] The phosphorylated form inhibits viral DNA polymerase, ultimately disrupting viral DNA synthesis and replication. [, , , , ]
A: No. While Sorivudine exhibits strong activity against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1), it shows little to no activity against HSV-2. [, , ] This selectivity likely stems from differences in viral thymidine kinase substrate specificity.
ANone: The molecular formula of Sorivudine is C11H15BrN2O6. Its molecular weight is 351.17 g/mol.
A: While the provided research papers do not delve into detailed spectroscopic characterization, they do mention Sorivudine's UV absorbance properties. Specifically, it exhibits absorption maxima at 239 nm and 283 nm, relevant to its photoisomerization. []
A: Sorivudine undergoes photoisomerization from its therapeutically active E-isomer to the less active Z-isomer when exposed to light. [] This conversion is influenced by factors such as light intensity, solvent polarity, and the presence of colorants. []
A: A significant finding is that the gut flora plays a crucial role in Sorivudine's metabolism. Bacteria, particularly Bacteroides species, metabolize Sorivudine to (E)-5-(2-bromovinyl)uracil (BVU). [] This metabolite is central to the drug's severe interaction with 5-fluorouracil.
A: BVU, the metabolite of Sorivudine, is a potent mechanism-based inhibitor of dihydropyrimidine dehydrogenase (DPD). [, , , , , ] DPD is the rate-limiting enzyme responsible for the detoxification of 5-fluorouracil. Inhibition of DPD leads to a dangerous buildup of 5-fluorouracil, resulting in severe, potentially lethal toxicity. [, , , , , ]
A: Yes, Sorivudine has shown efficacy in treating VZV infections, specifically herpes zoster (shingles), in clinical trials. It demonstrated superior efficacy compared to acyclovir, leading to faster healing times. [, ]
A: Like acyclovir, resistance to Sorivudine can emerge, particularly in immunocompromised individuals. [] The primary mechanism involves mutations in the viral thymidine kinase (TK) gene, leading to altered substrate specificity and reduced phosphorylation of the drug. [, ]
A: The most significant safety concern with Sorivudine is its potentially lethal interaction with 5-fluorouracil and its prodrugs. [, , , , , , ] Co-administration leads to the inhibition of DPD, resulting in a toxic buildup of 5-fluorouracil and severe adverse effects, including death. [, , , , , , ] This interaction led to the withdrawal of Sorivudine from the market in Japan and prevented its approval in other countries. [, ]
A: Yes, DPD activity is a crucial biomarker for predicting the risk of 5-fluorouracil toxicity, which is exacerbated by Sorivudine. [, , ] Individuals with low or deficient DPD activity are at a significantly higher risk of developing severe adverse effects. [, , ] Measuring DPD activity in patients considered for 5-fluorouracil-based therapy is crucial, especially if Sorivudine use is a factor. [, , ]
A: The Sorivudine incident in 1993, where co-administration with 5-fluorouracil led to multiple deaths in Japan, highlighted critical shortcomings in drug safety monitoring and regulation. [, , , ] It underscored the importance of comprehensive preclinical and clinical evaluation of drug-drug interactions, especially those involving metabolic pathways. [, , , ] This incident prompted significant changes in drug approval processes and emphasized the need for greater vigilance in pharmacovigilance. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


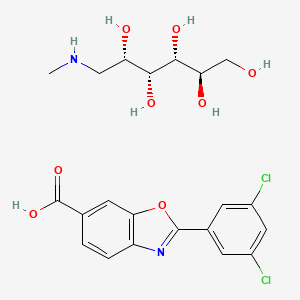
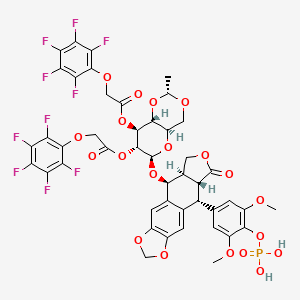
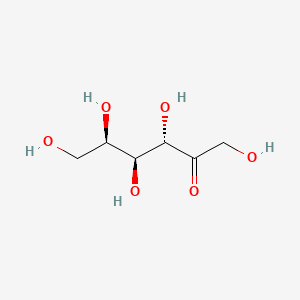
![N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxobenzo[b][1,6]naphthyridine-4-carboxamide](/img/structure/B1681883.png)
![2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester](/img/structure/B1681884.png)




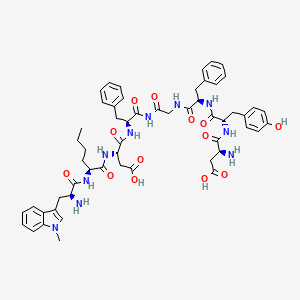
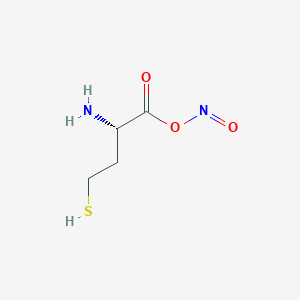

![2-(2-methoxyethoxy)ethyl N-[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1681895.png)
